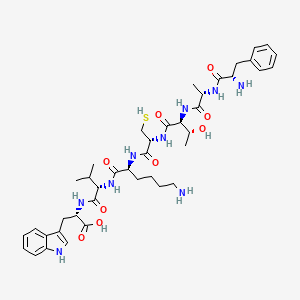
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an oxetane ring, which is a four-membered cyclic ether, and a sulfonate group attached to a benzene ring with an ethenyl substituent. The presence of these functional groups imparts distinct chemical reactivity and potential utility in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate typically involves multi-step organic reactions. One common method includes the formation of the oxetane ring through cyclization reactions, followed by the introduction of the sulfonate group via sulfonation reactions. The ethenyl group can be introduced through various alkylation or vinylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like supercritical fluid extraction or microwave-assisted synthesis may be employed to enhance reaction rates and reduce waste.
化学反応の分析
Types of Reactions
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Addition: The ethenyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with factors like temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of (3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate group can participate in ionic interactions, influencing the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
類似化合物との比較
Similar Compounds
(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A compound with similar structural features but different functional groups.
Ethyl acetate: An ester with a simpler structure but similar reactivity in certain chemical reactions.
Uniqueness
(3-Ethyloxetan-3-yl)methyl 4-ethenylbenzene-1-sulfonate is unique due to the combination of its oxetane ring, sulfonate group, and ethenyl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
909114-62-1 |
|---|---|
分子式 |
C14H18O4S |
分子量 |
282.36 g/mol |
IUPAC名 |
(3-ethyloxetan-3-yl)methyl 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C14H18O4S/c1-3-12-5-7-13(8-6-12)19(15,16)18-11-14(4-2)9-17-10-14/h3,5-8H,1,4,9-11H2,2H3 |
InChIキー |
PUAMTIQAJUNALR-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC1)COS(=O)(=O)C2=CC=C(C=C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)
![S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate](/img/structure/B14191372.png)



![3-Methyl-4-[2-(1,3,4-thiadiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14191392.png)

![(4'-Methyl[1,1'-biphenyl]-4-yl)methyl selenocyanate](/img/structure/B14191397.png)
![1,1,1-Trifluoro-3-[4-(2-methylpropyl)phenyl]butan-2-one](/img/structure/B14191424.png)
![N-Hydroxy-3-[(2-phenylethyl)sulfamoyl]propanamide](/img/structure/B14191431.png)

![(2S)-2-[[(2S)-5-amino-4-methylidene-2,3-dihydropyrrole-2-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B14191438.png)


